molecular formula C16H23NO B3851891 N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine

N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine

Cat. No. B3851891
M. Wt: 245.36 g/mol
InChI Key: AQUNDZDCRLWAJT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine, commonly known as EMPP, is a synthetic compound that belongs to the amphetamine class of drugs. EMPP is a relatively new compound, and its chemical structure and properties have been the subject of extensive research in recent years.

Mechanism of Action

EMPP acts as a releasing agent for dopamine and norepinephrine, which are neurotransmitters that play a critical role in the regulation of mood, attention, and cognitive function. EMPP binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their availability in the synaptic cleft. This leads to increased activation of the postsynaptic receptors, resulting in increased activity in the brain.
Biochemical and Physiological Effects:
EMPP has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects on the central nervous system, EMPP has been shown to increase heart rate and blood pressure, leading to increased cardiovascular activity. EMPP has also been shown to increase body temperature, leading to potential risks of hyperthermia.

Advantages and Limitations for Lab Experiments

EMPP has several advantages as a research tool, including its potency and selectivity for dopamine and norepinephrine transporters. Additionally, EMPP has a relatively long half-life, allowing for extended periods of experimentation. However, there are also limitations to the use of EMPP in lab experiments, including its potential for abuse and the risks associated with its use.

Future Directions

There are several future directions for research on EMPP. One area of research is the potential for EMPP as a treatment for cognitive disorders such as ADHD. Additionally, further research is needed to understand the long-term effects of EMPP on the central nervous system and the potential risks associated with its use. Finally, there is a need for the development of new and improved synthesis methods for EMPP that are more efficient and cost-effective.
Conclusion:
In conclusion, EMPP is a synthetic compound that has been studied extensively for its potential as a research tool in various scientific fields. EMPP acts as a releasing agent for dopamine and norepinephrine, leading to increased activity in the brain and a range of biochemical and physiological effects. While there are advantages to the use of EMPP in lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to understand the potential applications and risks associated with EMPP, as well as to develop new and improved synthesis methods.

Scientific Research Applications

EMPP has been studied extensively for its potential use as a research tool in various scientific fields. One of the primary areas of research is its potential as a stimulant and its effects on the central nervous system. EMPP has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and cognitive function. Additionally, EMPP has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

properties

IUPAC Name

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-5-17(13-14(2)3)12-8-10-15-9-6-7-11-16(15)18-4/h6-11H,2,5,12-13H2,1,3-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNDZDCRLWAJT-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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